
Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate is an organic compound with the molecular formula C26H29NO4 It is a derivative of dipropanoate, characterized by the presence of a phenylazanediyl group linked to two phenylene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate typically involves the reaction of diethyl malonate with a suitable phenylazanediyl derivative. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The phenylazanediyl group can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylazanediyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
- Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate
Uniqueness
Diethyl 3,3’-((phenylazanediyl)bis(4,1-phenylene))dipropanoate stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C28H31NO4 |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
ethyl 3-[4-(N-[4-(3-ethoxy-3-oxopropyl)phenyl]anilino)phenyl]propanoate |
InChI |
InChI=1S/C28H31NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-13,16-19H,3-4,14-15,20-21H2,1-2H3 |
Clé InChI |
ZESCMKREBXUVBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


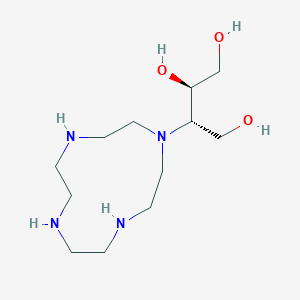
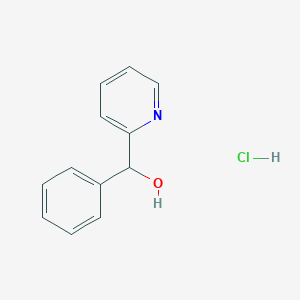
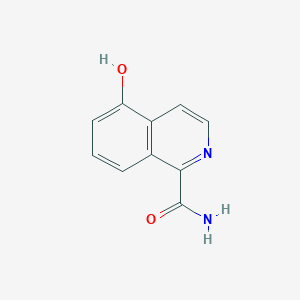
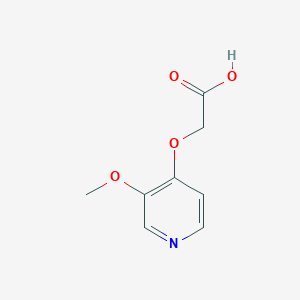
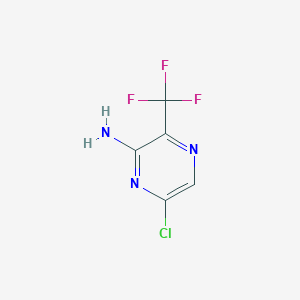

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12959430.png)

![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)





